molecular formula C21H32O2 B1663206 Norbolethone CAS No. 797-58-0

Norbolethone

Cat. No.: B1663206
CAS No.: 797-58-0
M. Wt: 316.5 g/mol
InChI Key: FTBJKONNNSKOLX-XUDSTZEESA-N
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Description

Norbolethone, also known as 17α-Ethyl-18-methyl-19-nortestosterone, is a synthetic and orally active anabolic–androgenic steroid (AAS). It was first developed in 1966 by Wyeth Laboratories and was investigated for use as an agent to encourage weight gain and for the treatment of short stature. it was never marketed commercially due to concerns about its potential toxicity . This compound gained notoriety in the early 2000s when it was detected in athletes’ urine samples, leading to its inclusion on the World Anti-Doping Agency’s list of prohibited substances .

Preparation Methods

The synthesis of Norbolethone begins with Norgestrel, which undergoes nickel-catalyzed hydrogenation to produce this compound . The reaction conditions and specific steps involved in the synthesis are not widely documented in publicly available sources, likely due to the compound’s status as a designer steroid and its association with doping scandals.

Chemical Reactions Analysis

Norbolethone, like other anabolic steroids, can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, for example, can introduce halogen atoms into the steroid structure.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular pathways involved include the modulation of protein synthesis and the inhibition of protein degradation .

Properties

CAS No.

797-58-0

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

FTBJKONNNSKOLX-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Key on ui other cas no.

1235-15-0
797-58-0

physical_description

Solid

Synonyms

13-EHDPO
13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one
norbolethone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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